N-Acetyl-L-proline

Beschreibung

The panel concluded that the 115 amino acid alkyl amides listed below are safe in the present practices of use and concentration in cosmetics, when formulated to be non-irritating...Acetyl Proline

This compound has been reported in Panax ginseng with data available.

structure in first source

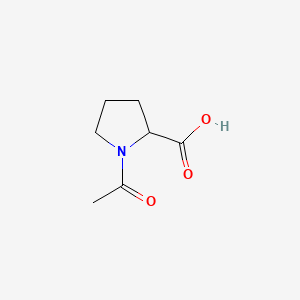

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-1-acetylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNMSLDIYJOSUSW-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910312 | |

| Record name | 1-Acetyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24839128 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

68-95-1, 1074-79-9 | |

| Record name | N-Acetyl-L-proline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylproline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03360 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Acetyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-acetyl-L-proline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL PROLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CC8XZ138VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylproline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0094701 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

N-Acetyl-L-proline chemical properties and structure

An In-depth Technical Guide to N-Acetyl-L-proline: Chemical Properties and Structure

Introduction

This compound (NALP) is the N-acetylated derivative of the proteinogenic amino acid L-proline.[1] It serves as a crucial intermediate in the synthesis of pharmaceuticals and is utilized in cosmetic formulations.[2][3] For researchers, it is a valuable tool for studying the binding specificities of enzymes like angiotensin-converting enzyme (ACE) and various aminoacylases.[2][4] Its constrained pyrrolidine ring structure also makes it a simple and effective model for investigating the secondary structure of proline-containing peptides.[2] This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is typically a white crystalline powder.[4][5] Its physicochemical properties are summarized in the table below, providing a consolidated view of its key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₁NO₃ | [3][4] |

| Molecular Weight | 157.17 g/mol | [3][4][5] |

| Melting Point | 115-117 °C | [5] |

| Boiling Point | 366.2 ± 35.0 °C (Predicted) | [2] |

| Density | 1.274 ± 0.06 g/cm³ (Predicted) | [2][5] |

| Water Solubility | >23.6 µg/mL | [3][6] |

| General Solubility | Slightly soluble in chloroform, methanol, and water. | [2][5] |

| Specific Optical Rotation | [α]²⁰/D = -86° (c=1 in Ethanol) | [5][6] |

| CAS Number | 68-95-1 | [3][4] |

Chemical Structure

This compound is structurally defined as (2S)-1-acetylpyrrolidine-2-carboxylic acid.[3] It is classified as an N-acetyl-L-amino acid and an N-acylpyrrolidine.[2][3] A key structural feature is the amide bond formed between the acetyl group and the secondary amine of the proline ring. Rotation around this C-N bond is restricted, leading to the existence of two distinct rotational isomers (rotamers): cis and trans.[5][7] The trans conformer is generally more prevalent, though the equilibrium between the two is sensitive to solvent polarity and pH.[5][8][9] This cis-trans isomerism is a critical factor in the structure of proline-containing peptides and proteins.

Caption: 2D Chemical Structure of this compound.

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound is through the acetylation of L-proline using acetic anhydride.[2][6][10]

Methodology:

-

Dissolution: Dissolve L-proline (1.0 equivalent) in a suitable solvent such as methanol or dichloromethane (DCM).[2][6]

-

Acetylation: Add acetic anhydride (approx. 3.0 equivalents) to the solution. In protocols using methanol, a base such as N,N-diisopropylethylamine (DIEA) (approx. 3.0 equivalents) is also added.[2][6]

-

Reaction: The reaction mixture is stirred. If using methanol, the mixture is refluxed at 70°C for approximately 7 hours.[2][6] If using DCM, the mixture is stirred overnight at 30°C.[6]

-

Work-up:

-

Purification: The crude product is purified, typically by preparative High-Performance Liquid Chromatography (HPLC), to yield this compound as a white solid.[6]

Caption: Workflow for the Synthesis of this compound.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁷O NMR are powerful techniques for studying this compound, particularly for characterizing its cis-trans isomerism.[7][8] The equilibrium constant between the two isomers can be evaluated by integrating the distinct signals for the cis and trans forms in the ¹H NMR spectrum.[8][9] ¹⁷O NMR is also highly sensitive to the isomeric state of both the carboxyl and amide oxygen atoms.[7][11]

-

Infrared (IR) Spectroscopy: IR spectroscopy, especially two-dimensional (2D IR) techniques, can provide detailed information about the conformational states of this compound and its derivatives in solution.[12][13][14] The amide I and amide II vibrational bands are particularly informative for structural determination.[12]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound. Electrospray ionization (ESI-MS) can be used to identify the protonated molecule [M+H]⁺.[6]

Biological Context and Signaling

This compound is recognized for its role as an analog of the C-terminal dipeptide portion of preferred substrates for the Angiotensin-Converting Enzyme (ACE).[4] This property makes it a useful probe for studying the active site of ACE and for differentiating the specificities of various aminoacylases.[2][4]

While direct signaling pathways for this compound are not extensively documented, the closely related tripeptide N-acetyl-proline-glycine-proline (ac-PGP) , a collagen breakdown product, is a known inflammatory mediator.[15] Ac-PGP acts as a chemoattractant by binding to the CXCR2 receptor.[16] This binding can trigger downstream signaling cascades, including the activation of the ERK1/2 MAP kinase pathway, which has been shown to induce apoptosis in primary cortical neurons.[16] This pathway highlights a potential mechanism by which proline-containing N-acetylated peptides can exert biological effects in pathological conditions like ischemic stroke.[16]

Caption: Signaling Pathway of the related peptide ac-PGP.

References

- 1. Human Metabolome Database: Showing metabocard for N-Acetylproline (HMDB0094701) [hmdb.ca]

- 2. This compound | 68-95-1 [chemicalbook.com]

- 3. This compound | C7H11NO3 | CID 66141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ≥98% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]

- 5. Page loading... [guidechem.com]

- 6. echemi.com [echemi.com]

- 7. A study of the cis/trans isomerism of this compound in aqueous solution by 17O n.m.r. spectroscopy - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. odinity.com [odinity.com]

- 10. researchgate.net [researchgate.net]

- 11. A study of the cis/trans isomerism of this compound in aqueous solution by 17O n.m.r. spectroscopy - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Conformations of N-acetyl-L-prolinamide by two-dimensional infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Matrix-derived inflammatory mediator N-acetyl proline-glycine-proline is neurotoxic and upregulated in brain after ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2S)-1-acetylpyrrolidine-2-carboxylic acid (N-Acetyl-L-proline)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification and Nomenclature

(2S)-1-acetylpyrrolidine-2-carboxylic acid, more commonly known as N-Acetyl-L-proline, is a derivative of the proteinogenic amino acid L-proline. The acetylation of the secondary amine in the pyrrolidine ring modifies its chemical properties, making it a valuable molecule in various scientific and pharmaceutical applications.

IUPAC Name: (2S)-1-acetylpyrrolidine-2-carboxylic acid

Synonyms:

-

This compound

-

Ac-Pro-OH

-

(S)-1-Acetylpyrrolidine-2-carboxylic acid

-

1-Acetyl-L-proline

-

L-N-Acetylproline

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₁NO₃ | [1] |

| Molecular Weight | 157.17 g/mol | [1] |

| CAS Number | 68-95-1 | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 115-117 °C | [2] |

| Solubility | Soluble in water. Solubility is influenced by the solvent and temperature. | [2] |

| pKa | 3.69±0.20 (Predicted) | |

| Storage Temperature | 2-8°C | [2] |

Experimental Protocols

This compound is utilized in various experimental contexts, from its synthesis to its application in biochemical assays.

Synthesis of this compound

A general and common method for the synthesis of this compound involves the acetylation of L-proline using acetic anhydride.[3]

Materials:

-

L-proline

-

Methanol

-

Acetic anhydride

-

N,N-diisopropylethylamine (DIEA)

Procedure:

-

Dissolve 115.1 mg (1 mmol) of L-proline in an appropriate volume of methanol.

-

Add 0.3 ml (approximately 3 mmol) of acetic anhydride to the solution.

-

Add 0.5 ml (approximately 3 mmol) of N,N-diisopropylethylamine (DIEA) to the reaction mixture.

-

Reflux the reaction mixture at 70°C for 7 hours.

-

Upon completion of the reaction, remove the methanol by distillation under reduced pressure.

-

Remove any unreacted acetic anhydride by freeze-drying to yield this compound.

Enzymatic Synthesis of this compound

An alternative method involves the use of an N-acyl-L-proline acylase for the reverse reaction of synthesis from L-proline and acetic acid.[4]

Materials:

-

Sodium acetate (1 M)

-

L-proline (5 M)

-

0.1 M Tris-HCl buffer (pH 7.0)

-

Purified N-acyl-L-proline acylase

Procedure:

-

Prepare a reaction mixture containing 1 ml of 1 M sodium acetate and 5 M L-proline in 0.1 M Tris-HCl buffer (pH 7.0).

-

Add 1 ml of the purified acylase enzyme to the mixture.

-

Incubate the reaction mixture at 30°C.

-

Monitor the formation of this compound over time using a suitable analytical method such as HPLC. For analysis, stop the reaction in samples by adding a 10% (w/v) solution of trichloroacetic acid to denature the enzyme.[4]

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This compound can be used in studies of angiotensin-converting enzyme (ACE) as it is an analog of the C-terminal dipeptide portion of preferred ACE substrates.[2] A general protocol for an in vitro ACE inhibition assay is provided below, where this compound could be used as a reference compound or test inhibitor.

Materials:

-

Angiotensin-converting enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-leucine (HHL) as substrate

-

Sodium borate buffer (50 mM sodium borate, 300 mM NaCl, pH 8.3)

-

Test compound (e.g., this compound) dissolved in an appropriate solvent

-

Captopril (as a positive control)

-

Reagents for detecting hippuric acid (HA), such as those for RP-HPLC analysis

Procedure:

-

Pre-incubate 25 µl of ACE solution (e.g., 80 mU/ml) with 25 µl of the inhibitor solution (different concentrations of this compound) or solvent (as a negative control) for 3 minutes at 37°C.[5]

-

Initiate the reaction by adding 25 µl of the HHL substrate solution (e.g., 9 mM in sodium borate buffer).[5]

-

Incubate the mixture for 30 minutes at 37°C with shaking.[5]

-

Stop the reaction by adding a suitable stopping reagent.

-

Measure the amount of hippuric acid (HA) formed using RP-HPLC.[5]

-

Calculate the percentage of ACE inhibition using the following formula: ACE inhibition (%) = [1 - (AUC of inhibitor / AUC of control)] x 100, where AUC is the area under the curve for the hippuric acid peak.[5]

Applications in Drug Discovery and Development

This compound serves as a versatile chiral building block in the synthesis of more complex pharmaceutical compounds.[6][7] Its rigid pyrrolidine ring and defined stereochemistry are advantageous for creating molecules with specific three-dimensional structures, which is crucial for their interaction with biological targets.

The pyrrolidine scaffold, of which this compound is a derivative, is a prominent feature in many biologically active compounds and approved drugs.[] The use of such chiral building blocks is a key strategy in modern drug discovery to achieve high enantiomeric purity and optimize the pharmacological profile of new chemical entities.[7]

Below is a conceptual workflow illustrating the use of a chiral building block like this compound in a drug discovery pipeline.

Conceptual workflow for drug discovery using a chiral building block.

Biological Significance and Signaling

While this compound itself is primarily recognized as a synthetic intermediate, the broader family of proline derivatives and proline metabolism are deeply involved in cellular regulation.[9] Proline metabolism is linked to cellular stress responses, energy homeostasis, and redox balance.[9]

It is important to distinguish this compound from the tripeptide N-acetyl-proline-glycine-proline (ac-PGP). Ac-PGP is a chemoattractant matrikine produced from collagen degradation that has been shown to be involved in inflammatory responses and neuronal death pathways through its interaction with CXCR2 receptors.[10] This signaling activity is specific to the tripeptide and not directly attributed to this compound.

The acetylation of amino acids is a widespread biological modification that can influence their role in metabolic pathways and protein function.[11] N-acetylated amino acids can be formed through the degradation of N-acetylated proteins or by the direct acetylation of amino acids by specific enzymes.[11]

Conclusion

(2S)-1-acetylpyrrolidine-2-carboxylic acid is a chemically significant molecule with a well-defined structure and properties. Its primary utility for researchers, particularly in drug development, lies in its role as a chiral building block for the synthesis of complex, stereochemically pure molecules. While its direct biological signaling roles are not as extensively characterized as some of its derivatives, its importance as a foundational element in the creation of new therapeutics is well-established. The experimental protocols provided herein offer a starting point for the synthesis and application of this versatile compound in a research setting.

References

- 1. This compound | C7H11NO3 | CID 66141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. This compound | 68-95-1 [chemicalbook.com]

- 4. US5219741A - Method of making L-proline using an N-acyl-L-protine acylase - Google Patents [patents.google.com]

- 5. idpublications.org [idpublications.org]

- 6. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

N-Acetyl-L-proline: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-proline (NALP) is a derivative of the amino acid L-proline, recognized for its role as a key intermediate in various physiological and pathological processes. While direct research on NALP is still emerging, its biological activities can be largely understood through the lens of its structural analogs and metabolic derivatives. This technical guide provides an in-depth analysis of the proposed mechanisms of action of this compound in biological systems. We will explore its interaction with the renin-angiotensin system, its influence on extracellular matrix dynamics, and its potential modulation of key signaling pathways involved in inflammation and fibrosis, such as TGF-β, MAPK, and NF-κB. This document synthesizes available quantitative data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through explanatory diagrams to serve as a comprehensive resource for researchers and professionals in drug development.

Interaction with the Renin-Angiotensin System

This compound is recognized as an analog of the C-terminal dipeptide portion of substrates for the Angiotensin-Converting Enzyme (ACE). This structural similarity allows it to interact with the active site of ACE, making it a useful tool for studying the binding of substrates and inhibitors to this critical enzyme. While specific inhibitory constants (IC50 or Ki) for this compound are not prominently reported in the literature, suggesting it may be a weak inhibitor, its interaction with ACE is a key aspect of its biological relevance.

The significance of this interaction is highlighted by the mechanism of the tetrapeptide N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) , a natural substrate for ACE. The inhibition of ACE leads to a significant increase in the plasma concentration of Ac-SDKP, which in turn exerts anti-fibrotic and anti-inflammatory effects. This provides a paradigm for how N-acetylated proline-containing molecules can be regulated by ACE and subsequently influence downstream signaling.

Modulation of Extracellular Matrix Dynamics and Skin Barrier Function

The hydroxylated form of NALP, N-Acetyl-L-hydroxyproline (NAHP) , has been more extensively studied, particularly in the context of dermatology and cosmetology. These studies provide significant insights into the potential effects of NALP on skin physiology.

Promotion of Ceramide Synthesis

NAHP has been shown to enhance the skin's barrier function by increasing the synthesis of ceramides, which are essential lipid components of the stratum corneum. In a three-dimensional cultured skin model, treatment with NAHP led to a significant increase in the expression of serine palmitoyltransferase (SPTLC1), the rate-limiting enzyme in de novo ceramide synthesis.

Table 1: Effect of N-Acetyl-L-hydroxyproline (NAHP) on Ceramide Synthesis

| Treatment | Analyte | Method | Result | Reference |

| 1 mg/mL NAHP | Ceramide [AP] Synthesis | HPTLC | 174% increase (P < 0.01) | [1] |

| 3 mg/mL NAHP | Ceramide [EOP] Synthesis | HPTLC | 108% increase (P < 0.05) | [1] |

| NAHP | SPTLC1 mRNA expression | qRT-PCR | Significantly increased (P < 0.05) | [2] |

Anti-Glycation and Fibroblast Function

Advanced glycation end-products (AGEs) are detrimental to skin health, contributing to dermal stiffening and a yellowish appearance. NAHP has demonstrated a significant, dose-dependent inhibition of AGE formation in both in vitro and ex vivo models. Furthermore, in a glycated fibroblast-populated collagen lattice (FPCL) model, NAHP was able to prevent the loss of contractile capacity of fibroblasts, indicating a protective effect on cellular function within the extracellular matrix.[3]

Regulation of Inflammatory and Fibrotic Signaling Pathways

While direct evidence for NALP's modulation of key signaling pathways is limited, the activities of its derivatives, Ac-SDKP and N-acetyl-proline-glycine-proline (ac-PGP), as well as the related compound N-Acetyl-L-cysteine (NAC), provide a strong basis for its potential roles in inflammation and fibrosis.

TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) pathway is a central regulator of fibrosis. Ac-SDKP has been shown to inhibit TGF-β1-induced pro-fibrotic responses in human mesangial cells. It achieves this by suppressing the phosphorylation of Smad2 and preventing the nuclear accumulation of Smad2 and Smad3.[4] N-Acetyl-L-cysteine has also been demonstrated to abrogate TGF-β1 signaling by inhibiting Smad2 and Smad3 phosphorylation.[5]

dot

Caption: Proposed inhibition of the TGF-β/Smad pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in translating extracellular stimuli into a wide range of cellular responses, including inflammation. The collagen-derived tripeptide ac-PGP has been shown to activate the MAPK and NF-κB signaling pathways in nucleus pulposus cells, leading to the upregulation of pro-inflammatory cytokines and matrix metalloproteinases.[6] Conversely, the anti-fibrotic effects of Ac-SDKP are partially mediated by the inhibition of p42/44 MAPK activation.[7]

dot

Caption: Potential modulation of the MAPK signaling pathway by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. As mentioned, ac-PGP activates the NF-κB pathway, leading to the expression of pro-inflammatory genes.[6] Studies on N-Acetyl-L-cysteine have shown that it can inhibit NF-κB activation, potentially through the inhibition of proteasome function. This suggests a plausible mechanism by which NALP could exert anti-inflammatory effects.

dot

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of this compound and its derivatives.

ACE Inhibition Assay (Fluorescence-based)

This protocol describes a method for determining the in vitro inhibitory effect of a compound on ACE activity.

-

Principle: The assay utilizes an internally quenched fluorescent substrate, o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline. Cleavage of this substrate by ACE releases the fluorescent product, o-aminobenzoylglycine, which can be monitored fluorometrically.

-

Reagents:

-

ACE from rabbit lung

-

Fluorescent substrate (o-aminobenzoylglycyl-p-nitro-L-phenylalanyl-L-proline)

-

Tris-HCl buffer with NaCl and ZnCl2

-

Test compound (this compound)

-

Reference inhibitor (e.g., Captopril)

-

-

Procedure:

-

Prepare serial dilutions of the test compound and reference inhibitor.

-

In a 96-well microplate, add the ACE solution to each well.

-

Add the test compound or reference inhibitor to the respective wells.

-

Pre-incubate the plate at 37°C.

-

Initiate the reaction by adding the fluorescent substrate to all wells.

-

Monitor the increase in fluorescence over time using a microplate fluorometer (Excitation: ~320 nm, Emission: ~420 nm).

-

Calculate the rate of reaction for each concentration.

-

Determine the IC50 value by plotting the percentage of ACE inhibition against the logarithm of the inhibitor concentration.

-

Fibroblast-Populated Collagen Lattice (FPCL) Assay

This assay is used to assess the contractile capacity of fibroblasts within a three-dimensional collagen matrix.

-

Principle: Fibroblasts exert contractile forces on the surrounding collagen matrix, causing it to shrink. The extent of this contraction can be quantified by measuring the change in the diameter of the collagen lattice over time.

-

Reagents:

-

Human dermal fibroblasts

-

Type I collagen solution

-

Cell culture medium (e.g., DMEM with FBS)

-

Test compound (e.g., N-Acetyl-L-hydroxyproline)

-

Glycating agent (e.g., glyoxal or glucose) if studying anti-glycation effects.

-

-

Procedure:

-

Culture human dermal fibroblasts to ~80% confluency.

-

Prepare the collagen gel solution on ice by mixing the collagen solution, culture medium, and a neutralizing agent.

-

Resuspend the harvested fibroblasts in the collagen gel solution.

-

Cast the fibroblast-collagen mixture into 24-well plates and allow to polymerize at 37°C.

-

After polymerization, add culture medium containing the test compound and/or glycating agent to each well.

-

Gently detach the lattices from the sides of the wells to allow for contraction.

-

Incubate the plates and photograph the lattices at specified time points.

-

Measure the diameter of the lattices and calculate the percentage of contraction relative to the initial diameter.

-

dot

Caption: Experimental workflow for the Fibroblast-Populated Collagen Lattice assay.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for detecting the phosphorylation status or total protein levels of key components in signaling pathways like TGF-β/Smad and MAPK.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

-

Reagents:

-

Cultured cells (e.g., human dermal fibroblasts, mesangial cells)

-

Test compound (e.g., NALP, Ac-SDKP)

-

Stimulant (e.g., TGF-β1)

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Smad2, anti-total-Smad2, anti-phospho-p44/42 MAPK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

-

Procedure:

-

Seed cells and grow to desired confluency.

-

Starve cells (if necessary) and then pre-treat with the test compound for a specified time.

-

Stimulate the cells with the appropriate agonist (e.g., TGF-β1).

-

Lyse the cells and quantify the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

-

Conclusion

This compound stands at the intersection of several critical biological pathways. While it is primarily recognized as a tool for studying ACE, the broader biological activities of its derivatives suggest a more complex and significant role in cellular regulation. The available evidence points towards NALP and its analogs being key modulators of tissue homeostasis, with potential therapeutic applications in dermatology, and in inflammatory and fibrotic diseases. The anti-fibrotic and anti-inflammatory effects appear to be mediated through the inhibition of the TGF-β and MAPK signaling pathways, while its role in skin health is linked to the promotion of ceramide synthesis and protection against glycation-induced damage. The pro-inflammatory potential of certain collagen-derived N-acetylated proline-containing peptides highlights the context-dependent nature of their activity. Further direct investigation into the signaling pathways modulated by this compound is warranted to fully elucidate its mechanism of action and therapeutic potential. This guide provides a foundational understanding for such future research.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Topical effects of N-acetyl-L-hydroxyproline on ceramide synthesis and alleviation of pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-acetyl-L-hydroxyproline - A potent skin anti-ageing active preventing advanced glycation end-product formation in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-Acetyl-seryl-aspartyl-lysyl-proline inhibits TGF-beta-mediated plasminogen activator inhibitor-1 expression via inhibition of Smad pathway in human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-acetyl-L-cysteine suppresses TGF-beta signaling at distinct molecular steps: the biochemical and biological efficacy of a multifunctional, antifibrotic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Collagen-derived N-acetylated proline-glycine-proline upregulates the expression of pro-inflammatory cytokines and extracellular matrix proteases in nucleus pulposus cells via the NF-κB and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Role of N-acetyl-seryl-aspartyl-lysyl-proline in the antifibrotic and anti-inflammatory effects of the angiotensin-converting enzyme inhibitor captopril in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of N-Acetyl-L-proline in Metabolic Networks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-proline (NAPro) is an acetylated derivative of the amino acid L-proline, increasingly recognized for its presence in various biological systems and its potential implications in metabolic regulation and disease. While its precise role in central metabolic pathways is still under active investigation, NAPro is understood to be involved in the broader context of proline metabolism and the processing of N-acetylated proteins. This technical guide provides a comprehensive overview of the current understanding of this compound's metabolic significance, synthesizing available data on its biosynthesis, degradation, and potential regulatory functions. This document is intended to serve as a foundational resource for researchers in metabolism, drug discovery, and clinical diagnostics, highlighting both established knowledge and areas requiring further exploration.

Introduction

N-acetylated amino acids are a class of metabolites that can be formed through the direct acetylation of free amino acids or as products of protein degradation.[1] this compound is structurally a derivative of the proteinogenic amino acid L-proline, featuring an acetyl group attached to the nitrogen atom of the pyrrolidine ring.[2] Its unique cyclic structure, conferred by the proline backbone, distinguishes it from other N-acetylated amino acids and suggests specific biological activities.

Historically, NAPro has been utilized in biochemical research as a molecular probe to investigate the active sites of enzymes such as angiotensin-converting enzyme (ACE) and to characterize the substrate specificity of aminoacylases.[2] However, growing evidence points towards an endogenous role for NAPro, with its detection in biological fluids and its association with certain pathological conditions, including inborn errors of amino acid metabolism and uremia.[3][4] This guide will delve into the known metabolic pathways involving NAPro, present the limited quantitative data available, and outline experimental approaches for its study.

Biosynthesis of this compound

The formation of this compound in mammalian systems is thought to occur through two primary routes:

-

Direct Acetylation of L-proline: This pathway involves the enzymatic transfer of an acetyl group from acetyl-CoA to free L-proline. The enzymes responsible for this reaction are broadly classified as N-acetyltransferases (NATs). While a specific NAT dedicated to free L-proline has not been definitively identified in mammals, the existence of various NATs with broad substrate specificities suggests this as a plausible mechanism.[1][4]

-

Degradation of N-terminally Acetylated Proteins: A significant portion of eukaryotic proteins undergo co- or post-translational N-terminal acetylation.[5] Proteins with proline at their N-terminus can be acetylated, and their subsequent proteasomal degradation can release this compound. This process is part of the broader cellular protein turnover and quality control machinery.[4]

Figure 1: Putative biosynthetic pathways of this compound.

Degradation of this compound

The catabolism of this compound involves the hydrolysis of the acetyl group, yielding L-proline and acetate. This reaction is catalyzed by a class of enzymes known as aminoacylases or N-acyl-amino acid amidohydrolases.

-

Aminoacylase-1 (ACY-1): This enzyme, belonging to the M20 family of metalloproteases, is a likely candidate for the deacetylation of NAPro.[6] ACY-1 is known to hydrolyze a variety of N-acetylated amino acids and is highly expressed in the kidney and brain.[6] Its deficiency is an inborn error of metabolism characterized by the increased urinary excretion of N-acetylated amino acids.[6] While ACY-1 has broad substrate specificity, its specific kinetic parameters for NAPro are not well-documented.[1][7]

The resulting L-proline can then enter the central proline metabolic pathway, where it can be interconverted with glutamate and ornithine, thereby connecting to the urea cycle and the tricarboxylic acid (TCA) cycle.[8][9] The acetate produced can be converted to acetyl-CoA and enter various metabolic pathways, including the TCA cycle or fatty acid synthesis.

Figure 2: The degradation pathway of this compound.

Quantitative Data

Quantitative data on the endogenous concentrations and enzymatic kinetics of this compound are sparse in the literature. The following tables summarize the available information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 68-95-1 | [2] |

| Molecular Formula | C₇H₁₁NO₃ | [2] |

| Molecular Weight | 157.17 g/mol | [2] |

| Melting Point | 115-117 °C | [2] |

| Specific Rotation | -86° (c=1, EtOH) | [2] |

| Solubility | Slightly soluble in water, methanol, and chloroform | [2] |

Table 2: Reported Concentrations and Kinetic Data (Limited)

| Parameter | Value | Biological System | Comments | Reference |

| Endogenous Concentration | Not Quantified | Human Feces | Detected but not quantified in healthy adults. | [4] |

| Aminoacylase Activity | Not specific for NAPro | Porcine Kidney | Acylase I from porcine kidney showed no activity towards N-lauroyl-L-proline, suggesting potential steric hindrance with bulkier acyl groups. | [10] |

| Aminoacylase Activity | Broad | Pyrococcus furiosus | The enzyme hydrolyzes various nonpolar N-acylated L-amino acids. | [1] |

Role in Metabolic Pathways and Pathophysiology

Connection to Proline Metabolism

The synthesis and degradation of NAPro are directly linked to the cellular pool of L-proline. Proline metabolism is crucial for collagen synthesis, redox balance, and cellular bioenergetics.[11][12] The reversible acetylation of proline could potentially serve as a mechanism to regulate the availability of free proline for these processes. For instance, in states of high energy and acetyl-CoA availability, the formation of NAPro might act as a temporary sink for proline. Conversely, during periods of demand for proline, its deacetylation would release it back into the active pool.

Inborn Errors of Metabolism

In several inborn errors of amino acid metabolism, such as phenylketonuria (PKU) and maple syrup urine disease (MSUD), the accumulation of the primary amino acid leads to its increased excretion as an N-acetylated derivative.[3][13] This suggests that N-acetylation can be a detoxification pathway when the primary catabolic route is impaired. Although not specifically documented for hyperprolinemia, it is plausible that a similar mechanism exists for proline.

Uremic Toxin

N-acetylated amino acids, including this compound, are classified as uremic toxins.[4] In patients with chronic kidney disease, impaired renal clearance leads to the accumulation of these metabolites in the blood, which can contribute to the systemic toxicity observed in uremia.[4]

Experimental Protocols

Detailed and validated protocols for the specific analysis of this compound are not widely published. However, existing methodologies for related compounds can be adapted.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of small molecules in complex biological matrices.

-

Sample Preparation:

-

Protein Precipitation: To 100 µL of plasma or serum, add 400 µL of ice-cold methanol containing a stable isotope-labeled internal standard (e.g., this compound-¹³C₅,¹⁵N).

-

Vortex for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 50-100 µL of the initial mobile phase.

-

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column or a HILIC column can be used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over several minutes, followed by re-equilibration.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MRM Transitions: Specific precursor-to-product ion transitions for NAPro and its internal standard would need to be optimized. A likely precursor ion would be [M+H]⁺ at m/z 158.08.

-

References

- 1. Characterization of an Aminoacylase from the Hyperthermophilic Archaeon Pyrococcus furiosus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Urinary excretion of N-acetyl amino acids in patients with some inborn errors of amino acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for N-Acetylproline (HMDB0094701) [hmdb.ca]

- 5. Protein acetylation and deacetylation: An important regulatory modification in gene transcription (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aminoacylase-1 (ACY-1, N-acyl-L-amino-acid amidohydrolase, ACY1) | BioVendor R&D [biovendor.com]

- 7. KEGG ENZYME: 3.5.1.14 [genome.jp]

- 8. Regulation of L-proline biosynthesis, signal transduction, transport, accumulation and its vital role in plants during variable environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proline Oxidation Supports Mitochondrial ATP Production When Complex I Is Inhibited [mdpi.com]

- 10. Enzymatic synthesis of <i>N</i>‐acyl‐l‐amino acids in a glycerol‐water system using acylase I from pig kidney [ouci.dntb.gov.ua]

- 11. Frontiers | The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective [frontiersin.org]

- 12. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Urinary excretion of N-acetyl amino acids in patients with some inborn errors of amino acid metabolism. | Semantic Scholar [semanticscholar.org]

The Presence and Significance of N-Acetyl-L-proline in Panax ginseng: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-proline (NALP) is an acetylated derivative of the amino acid L-proline, a known constituent of the medicinal plant Panax ginseng. While the presence of L-proline in ginseng is well-documented, specific quantitative data and the complete biological role of its N-acetylated form remain areas of active investigation. This technical guide provides a comprehensive overview of the current knowledge regarding this compound in the context of natural products, with a particular focus on its identification in Panax ginseng. It details established experimental methodologies for the extraction and analysis of related compounds, which can be adapted for the specific quantification of NALP. Furthermore, this guide explores the known signaling pathways of the parent molecule, L-proline, offering a potential framework for understanding the biological activities of this compound.

Introduction

Panax ginseng C.A. Meyer, a perennial plant belonging to the Araliaceae family, has been a cornerstone of traditional medicine for centuries, renowned for its diverse pharmacological effects. The therapeutic properties of ginseng are attributed to a complex mixture of bioactive compounds, including ginsenosides, polysaccharides, peptides, and amino acids[1]. Among the amino acids identified in ginseng is L-proline, a crucial component of proteins and a molecule with significant physiological roles[2].

This compound is a derivative of L-proline that has been reported in Panax ginseng[3]. While its precise concentration and complete spectrum of biological activities are not yet fully elucidated, the acetylation of amino acids can significantly alter their chemical properties, bioavailability, and biological functions. This guide aims to consolidate the available information on this compound in natural products, provide detailed experimental protocols for its study, and discuss potential signaling pathways based on current understanding of related molecules.

Quantitative Data on Amino Acids in Panax ginseng

Table 1: L-proline Content in Panax ginseng

| Ginseng Type/Part | L-proline Concentration | Reference |

| Black Ginseng | Data available, but not specified in abstract | [4] |

| Mountain- and Garden-Cultivated Ginseng | Identified as a constituent | [5] |

| Different Growth Environments | Identified as a constituent | [6] |

Note: The table highlights the identification of L-proline. Specific concentrations were not provided in the abstracts of the referenced studies.

Metabolomic analyses of Panax species have successfully identified a wide range of compounds, including numerous amino acids[3][5][7]. These studies underscore the chemical diversity of ginseng and suggest that N-acetylated amino acids, though perhaps in lower concentrations than their primary counterparts, are likely present. The lack of specific quantification of this compound highlights a research gap and an opportunity for further investigation.

Experimental Protocols

The following protocols are adapted from established methodologies for the extraction and analysis of amino acids and other metabolites from plant matrices, particularly Panax ginseng. These can serve as a robust starting point for the specific quantification of this compound.

Extraction of N-Acetylated Amino Acids from Panax ginseng Root

This protocol outlines a general procedure for the extraction of small polar molecules, including N-acetylated amino acids, from ginseng root powder.

Materials:

-

Dried Panax ginseng root powder

-

80% Methanol (HPLC grade)

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Weigh 1 gram of dried ginseng root powder into a 50 mL centrifuge tube.

-

Add 20 mL of 80% methanol to the tube.

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

-

Centrifuge the mixture at 10,000 x g for 15 minutes.

-

Carefully collect the supernatant.

-

For exhaustive extraction, the pellet can be re-extracted with another 20 mL of 80% methanol and the supernatants combined.

-

Filter the final supernatant through a 0.22 µm syringe filter into a clean vial for analysis.

Workflow for Extraction:

Caption: Workflow for the extraction of N-acetylated amino acids.

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a highly sensitive and selective technique suitable for the quantification of low-abundance metabolites like this compound.

Instrumentation:

-

UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

-

Column: ACQUITY UPLC BEH C18 (2.1 mm × 100 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient tailored to separate this compound from other matrix components. A starting condition of 98% A, holding for 1 minute, followed by a ramp to 95% B over 10 minutes, a 2-minute hold, and re-equilibration is a good starting point.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound must be determined using a pure standard. For this compound (C7H11NO3, MW: 157.17 g/mol ), the protonated molecule [M+H]+ would be m/z 158.08. Fragmentation would likely yield characteristic product ions to monitor.

-

Data Analysis: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated with known concentrations of a pure standard.

Workflow for UPLC-MS/MS Analysis:

Caption: Workflow for UPLC-MS/MS quantification of this compound.

Potential Signaling Pathways

The specific signaling pathways directly modulated by this compound are not yet well-defined in the scientific literature. However, the biological activities of its parent molecule, L-proline, have been studied more extensively. It is plausible that this compound may interact with similar or related pathways.

L-proline has been shown to influence several key signaling cascades, particularly in the context of cell growth and stress response[8][9]. The following diagram illustrates a simplified overview of known L-proline-mediated signaling. It is important to note that this is a potential framework and requires experimental validation for this compound.

Hypothesized Signaling Involvement of this compound (based on L-proline):

Caption: Hypothesized signaling pathways for this compound.

One study on the tripeptide N-acetyl-proline-glycine-proline (Ac-PGP) has shown that it acts as a ligand for the CXCR2 receptor, implicating it in inflammatory responses[10]. While Ac-PGP is a different molecule, this finding suggests that N-acetylated proline-containing molecules can have specific receptor interactions and biological functions distinct from their non-acetylated counterparts.

Conclusion and Future Directions

This compound is a confirmed constituent of Panax ginseng, yet it remains an understudied component of this medicinally important plant. This technical guide provides a framework for researchers to pursue further investigations into its quantitative presence and biological significance. The provided experimental protocols, adapted from robust analytical methodologies, offer a clear path for the accurate quantification of this compound in ginseng and other natural products.

Future research should focus on:

-

Quantitative Analysis: A systematic quantification of this compound in different species, ages, and preparations of Panax ginseng is necessary to understand its distribution and potential contribution to the overall therapeutic effects.

-

Biological Activity: In vitro and in vivo studies are required to elucidate the specific pharmacological activities of this compound.

-

Signaling Pathway Elucidation: Investigating the direct molecular targets and signaling pathways modulated by this compound will be crucial to understanding its mechanism of action.

By addressing these research gaps, a more complete picture of the chemical composition and therapeutic potential of Panax ginseng will emerge, potentially leading to the development of new therapeutic agents and a deeper understanding of the complex pharmacology of this ancient remedy.

References

- 1. Chemical Diversity of Panax ginseng, Panax quinquifolium, and Panax notoginseng - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Multifaceted Roles of Proline in Cell Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolomic understanding of intrinsic physiology in Panax ginseng during whole growing seasons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Changes in the chemical composition and medicinal effects of black ginseng during processing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Untargeted Metabolomic Analysis and Chemometrics to Identify Potential Marker Compounds for the Chemical Differentiation of Panax ginseng, P. quinquefolius, P. notoginseng, P. japonicus, and P. japonicus var. major - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Signalling pathway crosstalk stimulated by L-proline drives mouse embryonic stem cells to primitive-ectoderm-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical and Physiological Functions of N-Acetyl-L-proline

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-proline (NALP) is an acetylated derivative of the amino acid L-proline. While its biochemical and physiological roles are not as extensively characterized as its parent amino acid, NALP serves as a valuable molecule in various biological contexts. It is recognized for its role as a structural analog in studies of angiotensin-converting enzyme (ACE) and has been implicated in neuroinflammatory processes through its association with the tripeptide N-acetyl-proline-glycine-proline (ac-PGP). Furthermore, its derivatives, such as N-acetyl-hydroxyproline, have demonstrated effects on skin physiology, particularly in ceramide and collagen synthesis. This technical guide provides a comprehensive overview of the known biochemical and physiological functions of this compound, detailing its synthesis, metabolic interactions, and therapeutic potential. The guide includes quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further research and drug development efforts.

Introduction

This compound (C₇H₁₁NO₃, MW: 157.17 g/mol ) is a modified amino acid that has garnered interest in the fields of biochemistry and pharmacology.[1] Its structural similarity to the C-terminal portion of preferred substrates for angiotensin-converting enzyme (ACE) has made it a useful tool for studying the active site of this key enzyme in blood pressure regulation.[2][3] Beyond its application in enzyme kinetics, NALP is a precursor to the neuroinflammatory tripeptide N-acetyl-proline-glycine-proline (ac-PGP), which is generated from collagen breakdown and acts as a ligand for the CXCR2 receptor. This guide synthesizes the current understanding of NALP, presenting its known functions, associated quantitative data, and the experimental methodologies used to elucidate its biological roles.

Biochemical Properties and Synthesis

This compound is a white to off-white crystalline powder with a melting point of 115-117°C.[4] It is slightly soluble in water, methanol, and chloroform.[4] The presence of the acetyl group on the proline nitrogen alters its chemical properties compared to L-proline, influencing its conformation and biological activity.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the acetylation of L-proline using acetic anhydride.[2][5]

Experimental Protocol: Synthesis of this compound [2]

-

Dissolution: Dissolve 115.1 mg (1 mmol) of L-proline in an appropriate amount of methanol.

-

Addition of Reagents: Add 0.3 ml (approximately 3 mmol) of acetic anhydride and 0.5 ml (approximately 3 mmol) of N,N-diisopropylethylamine (DIEA) to the reaction mixture.

-

Reflux: Reflux the reaction mixture at 70°C for 7 hours.

-

Solvent Removal: After the reaction is complete, remove the methanol by distillation under reduced pressure.

-

Purification: Remove any unreacted acetic anhydride by freeze-drying to obtain this compound.

A similar protocol can be followed for the synthesis of N-acetyl-4-hydroxy-L-proline from L-hydroxyproline.[2]

Diagram: Synthesis Workflow of this compound

Physiological Functions and Mechanisms of Action

The physiological roles of this compound are multifaceted, ranging from its involvement in enzyme inhibition to its contribution to inflammatory and tissue-remodeling processes.

Angiotensin-Converting Enzyme (ACE) Inhibition

This compound serves as a structural analog of the C-terminal dipeptide portion of preferred ACE substrates.[2][3] This property makes it a useful tool for studying the binding of substrates and inhibitors to the active site of ACE. While it is used in research to probe ACE, its inhibitory potency is not as high as that of established ACE inhibitors.

Quantitative Data: Enzyme Kinetics

| Enzyme | Substrate | Km Value | Conditions |

| N-acyl-L-proline acylase | This compound | 5 mM | 30°C, 0.1M Tris-HCl buffer, pH 7.0 |

This table summarizes the Michaelis-Menten constant (Km) for this compound with N-acyl-L-proline acylase, indicating the substrate concentration at which the reaction rate is half of Vmax.[4]

Experimental Protocol: ACE Inhibition Assay (General)

This protocol provides a general framework for assessing ACE inhibition. This compound can be used as a reference compound or a test substance.

-

Reagent Preparation:

-

Prepare a solution of Angiotensin-Converting Enzyme (from rabbit lung) in a suitable buffer (e.g., Tris-HCl with ZnCl₂).

-

Prepare a solution of the ACE substrate, such as hippuryl-histidyl-leucine (HHL).

-

Prepare various concentrations of the test inhibitor (e.g., this compound).

-

-

Assay Procedure:

-

Pre-incubate the ACE solution with different concentrations of the inhibitor for a defined period.

-

Initiate the enzymatic reaction by adding the HHL substrate.

-

Incubate the reaction mixture at 37°C.

-

Stop the reaction by adding an acid (e.g., HCl).

-

-

Detection:

-

Extract the product (hippuric acid) with an organic solvent (e.g., ethyl acetate).

-

Measure the absorbance of the extracted hippuric acid at a specific wavelength (e.g., 228 nm).

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each inhibitor concentration.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity.

-

Role in Neuroinflammation

This compound is a precursor to the tripeptide N-acetyl-proline-glycine-proline (ac-PGP).[6] This tripeptide is generated from the breakdown of collagen by matrix metalloproteinases (MMPs) and is a potent chemoattractant for neutrophils.[6] Ac-PGP exerts its effects by binding to the CXCR2 receptor, a key player in inflammatory signaling. The activation of CXCR2 by ac-PGP can lead to a cascade of downstream events, including the activation of ERK1/2 and subsequent apoptosis in neurons, as well as the release of pro-inflammatory cytokines.[6][7] This links collagen degradation to neuroinflammatory and neurodegenerative processes in conditions like ischemic stroke.[6]

Diagram: N-acetyl-proline-glycine-proline (ac-PGP) Signaling Pathway

Effects on Skin and Connective Tissue

While direct studies on this compound's effect on skin are limited, its hydroxylated derivative, N-acetyl-L-hydroxyproline (AHYP), has been shown to influence skin barrier function. AHYP increases ceramide synthesis by upregulating the expression of serine palmitoyltransferase (SPTLC1), the rate-limiting enzyme in de novo ceramide synthesis.[8] This leads to an improvement in skin barrier function and a reduction in transepidermal water loss (TEWL). Although not directly demonstrated for NALP, its structural similarity and role as a proline derivative suggest a potential, yet unproven, role in collagen metabolism and connective tissue health.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound and its biological functions.

Analysis of Cis-Trans Isomerism by ¹H NMR Spectroscopy

This compound exists as a mixture of cis and trans isomers due to restricted rotation around the acetyl-proline amide bond. The equilibrium between these isomers can be influenced by solvent polarity and pH.

Experimental Protocol: ¹H NMR Analysis of NALP Isomerism [9]

-

Sample Preparation:

-

Dissolve approximately 5 mg of this compound in 0.7 mL of the desired deuterated solvent (e.g., D₂O, acetone-d₆, or a mixture of benzene-d₆ and CDCl₃).

-

For aqueous solutions, adjust the pD to the desired value (e.g., pD < 2 or pD > 7).

-

-

NMR Acquisition:

-

Acquire ¹H NMR spectra at a controlled temperature (e.g., 25°C) using a high-field NMR spectrometer.

-

-

Data Analysis:

-

Identify the distinct signals for the α-protons of the cis and trans isomers.

-

Integrate the areas of the corresponding peaks for the cis and trans isomers.

-

Calculate the equilibrium constant (K_trans = [trans]/[cis]) from the ratio of the integrated peak areas.

-

Diagram: Workflow for NMR Analysis of NALP Isomerism

Summary of Quantitative Data

| Parameter | Value | Context |

| Enzyme Kinetics | ||

| Km (N-acyl-L-proline acylase) | 5 mM | Substrate: this compound; 30°C, 0.1M Tris-HCl, pH 7.0 |

| Physicochemical Properties | ||

| Molecular Weight | 157.17 g/mol | - |

| Melting Point | 115-117°C | - |

| Solubility in Water (pH 7.4) | >23.6 µg/mL | - |

| Cis-Trans Isomerism (¹H NMR) | In D₂O at 25°C | |

| % cis isomer (acidic, pD < 2) | ~23% | K_trans ≈ 3.3 |

| % cis isomer (basic, pD > 7) | ~56% | K_trans ≈ 0.8 |

This table consolidates the available quantitative data for this compound.[1][4][9][10]

Conclusion and Future Directions

This compound is a molecule of interest with established roles in biochemical research, particularly as a tool to study ACE and as a precursor in neuroinflammatory pathways. While its direct physiological functions are still being elucidated, the activities of its derivatives and related compounds suggest potential therapeutic applications in areas such as dermatology and neurology.

Future research should focus on several key areas:

-

Direct Biological Targets: Identifying specific receptors or enzymes with which this compound directly interacts to mediate its physiological effects.

-

Pharmacokinetics and Pharmacodynamics: Conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) studies to understand its in vivo behavior and establish clear dose-response relationships for its various biological activities.

-

Therapeutic Potential: Investigating the efficacy of this compound in preclinical models of diseases where its proposed mechanisms of action, such as ACE modulation or anti-inflammatory effects, may be beneficial.

-

Collagen Synthesis: Elucidating the direct role of this compound, if any, in the regulation of collagen production and its potential application in wound healing and fibrosis.

A deeper understanding of the biochemical and physiological functions of this compound will be crucial for unlocking its full potential in both basic research and the development of novel therapeutic strategies.

References

- 1. Acute angiotensin-converting enzyme inhibition increases the plasma level of the natural stem cell regulator N-acetyl-seryl-aspartyl-lysyl-proline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. researchgate.net [researchgate.net]

- 4. US5219741A - Method of making L-proline using an N-acyl-L-protine acylase - Google Patents [patents.google.com]

- 5. nbinno.com [nbinno.com]

- 6. N-acetyl proline-glycine-proline: implications for neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. odinity.com [odinity.com]

- 10. This compound | C7H11NO3 | CID 66141 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Acetyl-L-proline cis-trans Isomerism and Conformational Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-L-proline (NALP), a derivative of the unique imino acid proline, serves as a crucial model system for understanding the conformational dynamics of peptides and proteins. The restricted rotation around the acetyl-proline amide bond leads to a dynamic equilibrium between cis and trans isomers, a phenomenon with profound implications for molecular recognition, protein folding, and drug design. This technical guide provides a comprehensive overview of the cis-trans isomerism and conformational analysis of NALP, detailing the experimental and computational methodologies used to characterize this equilibrium. Quantitative data on isomer populations, dihedral angles, and NMR coupling constants are presented in structured tables for comparative analysis. Detailed experimental protocols for nuclear magnetic resonance (NMR) spectroscopy and computational modeling are provided to facilitate the replication and extension of these studies. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to offer a clear, graphical representation of the key processes involved in the conformational analysis of this compound.

Introduction

The unique cyclic structure of the proline residue imposes significant conformational constraints on the polypeptide backbone. Unlike other amino acids, the peptide bond preceding a proline residue can adopt both cis and trans conformations with comparable energy levels. The N-acetylation of L-proline provides a simplified model system to study this isomerization without the complexities of a larger peptide chain. The equilibrium between the cis and trans isomers of this compound is sensitive to environmental factors such as solvent polarity and pH, making its study relevant to understanding protein structure and function in diverse biological milieus. This guide will delve into the theoretical underpinnings and practical approaches for the conformational analysis of NALP.

The cis-trans Isomerism of the Acetyl-Proline Amide Bond

The partial double-bond character of the amide bond restricts free rotation, giving rise to planar cis and trans isomers. In the trans conformation, the Cα atoms of adjacent residues are on opposite sides of the peptide bond, whereas in the cis conformation, they are on the same side. For the acetyl-proline linkage, the equilibrium between these two states is a key determinant of the overall molecular conformation.

The relative populations of the cis and trans isomers can be quantified using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. The ratio of these isomers is influenced by several factors:

-

Solvent Polarity: The equilibrium constant of the cis-trans isomerization is dependent on the polarity of the solvent.

-

pH: The protonation state of the C-terminal carboxyl group affects the electrostatic environment and, consequently, the isomeric preference.

-

Steric Hindrance: The bulky acetyl group and the pyrrolidine ring can lead to steric clashes that influence the stability of each isomer.

Quantitative Data on this compound Conformation

The conformational landscape of this compound has been extensively studied, yielding a wealth of quantitative data. The following tables summarize key parameters that define the geometry and population of the cis and trans isomers.

Table 1: Population of cis Isomer of this compound in Various Solvents and pH Conditions

| Solvent System | pH | Temperature (°C) | Percentage of cis Isomer (%) | Reference |

| D₂O | < 2 | Not Specified | 25.0 | |

| D₂O | > 9 | Not Specified | 51.8 | |

| d₆-acetone | Neutral | 25 | 21.0 - 21.4 | |

| 45:55 d₆-benzene/CDCl₃ | Neutral | 25 | 4.3 - 9.5 |

Note: The experimental values from different studies show slight variations.

Table 2: Calculated Dihedral Angles for this compound Amide Conformers

| Dihedral Angle | trans Isomer (degrees) | cis Isomer (degrees) |

| ω (Cα-C'-N-Cα) | ~180 | ~0 |

| φ (C'-N-Cα-C') | -59 to -71 | -67 to -82 |

| ψ (N-Cα-C'-N) | +140 to +150 | Not specified |

| χ1 (N-Cα-Cβ-Cγ) | Not specified | Not specified |

| χ2 (Cα-Cβ-Cγ-Cδ) | Not specified | Not specified |

| χ3 (Cβ-Cγ-Cδ-N) | Not specified | Not specified |

| χ4 (Cγ-Cδ-N-Cα) | Not specified | Not specified |

Note: These values are derived from computational studies and may vary depending on the level of theory and basis set used. The endo and exo puckering of the proline ring further influences these angles.

Table 3: Representative ³JHH Coupling Constants for Proline Ring Protons

| Coupling Constant | Typical Value (Hz) |

| ³J(Hα-Hβ) | 5.0 - 9.0 |

| ³J(Hβ-Hγ) | 6.0 - 10.0 |

| ³J(Hγ-Hδ) | 7.0 - 11.0 |

| ³J(Hδ-Hα) | 2.0 - 6.0 |

Note: Vicinal proton-proton coupling constants are dependent on the dihedral angle as described by the Karplus equation and are sensitive to the ring pucker conformation.

Experimental and Computational Protocols

A combination of experimental and computational methods is typically employed for a thorough conformational analysis of this compound.

Experimental Protocol: ¹H NMR Spectroscopy

Objective: To determine the relative populations of the cis and trans isomers of this compound in different solvent environments.

Materials:

-

This compound

-

Deuterated solvents (e.g., D₂O, d₆-acetone, CDCl₃)

-

NMR tubes

-

NMR Spectrometer (e.g., 500 MHz)

Procedure:

-

Sample Preparation:

-

Dissolve a known amount of this compound (e.g., 5 mg) in a specific volume of the desired deuterated solvent (e.g., 0.7 mL) directly in an NMR tube.

-

For pH-dependent studies in D₂O, adjust the pH using dilute DCl or NaOD.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for chemical shift referencing.

-

-

NMR Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire a one-dimensional ¹H NMR spectrum at a constant temperature (e.g., 25 °C).

-

Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin).

-

Identify the distinct sets of proton resonances corresponding to the cis and trans isomers. The α-proton (Hα) is often a well-resolved signal for this purpose.

-

Integrate the area under the corresponding peaks for the cis and trans isomers.

-

Calculate the percentage of each isomer using the following formula: % cis = [Integral(cis) / (Integral(cis) + Integral(trans))] * 100 % trans = [Integral(trans) / (Integral(cis) + Integral(trans))] * 100

-

Computational Protocol: Density Functional Theory (DFT) Modeling

Objective: To calculate the optimized geometries, relative energies, and dihedral angles of the cis and trans conformers of this compound.

Software:

-

Gaussian, ORCA, or other quantum chemistry software package.

-

Molecular visualization software (e.g., GaussView, Avogadro).

Procedure:

-

Structure Building:

-

Construct the initial 3D structures of both the cis and trans isomers of this compound using a molecular builder.

-

-

Geometry Optimization:

-

Perform a geometry optimization for each isomer using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

To model solvent effects, a continuum solvation model such as the Polarizable Continuum Model (PCM) can be employed.

-

-

Frequency Analysis:

-

Perform a vibrational frequency calculation on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies).

-

The frequency analysis also provides thermodynamic data, including the Gibbs free energy.

-

-

Data Extraction and Analysis:

-

From the optimized output files, extract the final energies to determine the relative stability of the cis and trans conformers. The energy difference (ΔE) can be calculated as ΔE = E(cis) - E(trans).

-

Measure the key dihedral angles (ω, φ, ψ, and χ angles) for each optimized conformer.

-

Visualization of Key Concepts and Workflows

Graphical representations are invaluable for understanding the complex relationships in conformational analysis. The following diagrams were generated using the DOT language.

An In-depth Technical Guide to the Physicochemical Parameters of N-Acetyl-L-proline

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-L-proline, a derivative of the amino acid L-proline, serves as a valuable molecule in biochemical research and pharmaceutical development. Its structural characteristics make it an important tool for studying enzyme kinetics, particularly as an analog for substrates of the angiotensin-converting enzyme (ACE).[1][2] This guide provides a comprehensive overview of the core physicochemical parameters of this compound, complete with detailed experimental protocols and visualizations to support laboratory work and drug development endeavors.

Core Physicochemical Data